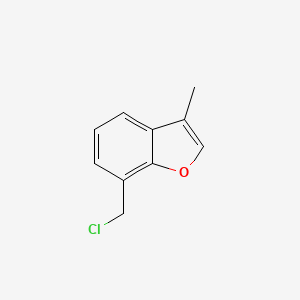
7-(chloromethyl)-3-methyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-3-methyl-1-benzofuran is a synthetic compound that has been used in various scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, in the production of dyes, and in the development of new materials. 7-(Chloromethyl)-3-methyl-1-benzofuran is a highly versatile compound, and its unique properties make it an attractive option for a variety of applications.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-3-methyl-1-benzofuran has been used in a variety of scientific research applications. It has been used to synthesize a variety of pharmaceuticals, including antifungals, anti-inflammatories, and antibiotics. Additionally, 7-(Chloromethyl)-3-methyl-1-benzofuran has been used to synthesize dyes and materials for use in the electronics industry. Furthermore, the compound has been used to synthesize compounds for use in the study of enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
7-(Chloromethyl)-3-methyl-1-benzofuran is believed to act as a substrate for certain enzymes. Specifically, it is thought to act as an inhibitor of certain cytochrome P450 enzymes. These enzymes are involved in the metabolism of a variety of pharmaceuticals, as well as the metabolism of some toxins. By inhibiting the activity of these enzymes, 7-(Chloromethyl)-3-methyl-1-benzofuran can alter the metabolism of certain compounds, and potentially alter the pharmacokinetics of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(Chloromethyl)-3-methyl-1-benzofuran are not well understood. However, it is believed that the compound may have some anti-inflammatory, antipyretic, and analgesic effects. Additionally, it is believed that the compound may have some anti-cancer effects. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(Chloromethyl)-3-methyl-1-benzofuran is a relatively inexpensive compound, and it is relatively easy to synthesize in the laboratory. Additionally, the compound is relatively stable, and it can be stored at room temperature without significant degradation. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water soluble, so it must be handled in an organic solvent.
Direcciones Futuras
There are a variety of potential future directions for research involving 7-(Chloromethyl)-3-methyl-1-benzofuran. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential applications of the compound in the synthesis of pharmaceuticals and other compounds. Furthermore, further research could be conducted to investigate the potential uses of the compound in the development of new materials. Finally, further research could be conducted to investigate the potential uses of the compound in the study of enzyme inhibition and protein-protein interactions.
Métodos De Síntesis
7-(Chloromethyl)-3-methyl-1-benzofuran can be synthesized in a variety of ways. One of the most common methods is the reaction of 3-methyl-1-benzofuran with chloromethylmagnesium chloride in the presence of a base, such as potassium carbonate. This reaction produces 7-(chloromethyl)-3-methyl-1-benzofuran in high yields. Alternatively, the compound can be synthesized by the reaction of 3-methyl-1-benzofuran with thionyl chloride in the presence of a base.
Propiedades
IUPAC Name |
7-(chloromethyl)-3-methyl-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDYHKPZPPTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)
![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)




![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)
![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)
![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)